D-Glucitol 3-(bromoacetate) D-Glucitol 3-(bromoacetate)
Brand Name: Vulcanchem
CAS No.: 94201-41-9
VCID: VC16960930
InChI: InChI=1S/C8H15BrO7/c9-1-6(14)16-8(5(13)3-11)7(15)4(12)2-10/h4-5,7-8,10-13,15H,1-3H2/t4-,5+,7-,8-/m1/s1
SMILES:
Molecular Formula: C8H15BrO7
Molecular Weight: 303.10 g/mol

D-Glucitol 3-(bromoacetate)

CAS No.: 94201-41-9

Cat. No.: VC16960930

Molecular Formula: C8H15BrO7

Molecular Weight: 303.10 g/mol

* For research use only. Not for human or veterinary use.

D-Glucitol 3-(bromoacetate) - 94201-41-9

Specification

CAS No. 94201-41-9
Molecular Formula C8H15BrO7
Molecular Weight 303.10 g/mol
IUPAC Name [(2S,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] 2-bromoacetate
Standard InChI InChI=1S/C8H15BrO7/c9-1-6(14)16-8(5(13)3-11)7(15)4(12)2-10/h4-5,7-8,10-13,15H,1-3H2/t4-,5+,7-,8-/m1/s1
Standard InChI Key OSBOGWJBMWVGFO-IXROVEORSA-N
Isomeric SMILES C([C@H]([C@H]([C@@H]([C@H](CO)O)OC(=O)CBr)O)O)O
Canonical SMILES C(C(C(C(C(CO)O)OC(=O)CBr)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

D-Glucitol 3-(bromoacetate) derives from D-glucitol (sorbitol), a hexitol with six hydroxyl groups, through selective esterification at the third hydroxyl position with bromoacetic acid. The IUPAC name, [(2S,3R,4R,5R)1,2,4,5,6pentahydroxyhexan3yl]2bromoacetate[(2S,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] 2-bromoacetate, reflects its stereochemical configuration, which is critical for its reactivity and interactions . The bromoacetyl group introduces electrophilic character, facilitating nucleophilic substitution reactions, while the remaining hydroxyl groups retain hydrophilicity, enabling solubility in polar solvents.

Table 1: Comparative Properties of D-Glucitol Bromoacetate Derivatives

PropertyD-Glucitol 1-(bromoacetate) D-Glucitol 3-(bromoacetate) D-Glucitol tris(bromoacetate)
CAS Number94201-42-094201-41-994248-55-2
Molecular FormulaC8H15BrO7\text{C}_8\text{H}_{15}\text{BrO}_7C8H15BrO7\text{C}_8\text{H}_{15}\text{BrO}_7C12H17Br3O9\text{C}_{12}\text{H}_{17}\text{Br}_3\text{O}_9
Molecular Weight (g/mol)303.105303.10544.97
LogP-2.17-2.140.5
Key ApplicationsHPLC analysisChemical synthesis, analyticalPolymer chemistry

The table highlights how positional isomerism and degree of substitution influence physicochemical properties. For instance, the tris-substituted derivative exhibits a higher LogP value (0.5) due to increased hydrophobicity from additional bromoacetate groups .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for D-glucitol 3-(bromoacetate) are scarce in the provided literature, analogous methods for acetylated glycals and related derivatives offer insights. A common strategy involves regioselective esterification using bromoacetic anhydride or acid chloride under controlled conditions. For example, Amber et al. demonstrated acetonide protection of specific hydroxyl groups in D-glucitol to direct bromoacetylation to the desired position . This approach minimizes side reactions and enhances yield.

In a typical procedure:

  • Protection: D-glucitol is treated with acetone or acetic acid to form 3,4-acetonide, shielding adjacent hydroxyl groups .

  • Bromoacetylation: The free hydroxyl at position 3 reacts with bromoacetyl chloride in the presence of a base (e.g., pyridine) to form the ester.

  • Deprotection: Acidic hydrolysis removes acetonide groups, yielding the final product.

Catalytic and Solvent Considerations

Analytical Characterization

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a Newcrom R1 column (3 µm particles) effectively separates D-glucitol 3-(bromoacetate) from impurities . The mobile phase typically comprises acetonitrile-water-phosphoric acid (for UV detection) or formic acid (for mass spectrometry compatibility). Key parameters include:

  • Retention Time: ~8–12 minutes under isocratic elution .

  • Detection: UV at 210 nm or electrospray ionization (ESI-MS) in negative mode.

Table 2: HPLC Conditions for D-Glucitol 3-(Bromoacetate)

ParameterSpecification
ColumnNewcrom R1 (150 mm × 4.6 mm)
Mobile PhaseMeCN:H2O\text{H}_2\text{O}:H3PO4\text{H}_3\text{PO}_4 (75:25:0.1)
Flow Rate1.0 mL/min
Column Temperature25°C
Injection Volume10 µL

This method is scalable for preparative isolation, enabling kilogram-scale purification for industrial applications .

Spectroscopic Identification

  • NMR Spectroscopy: 1H^1\text{H} NMR reveals distinct signals for the bromoacetate methylene (δ\delta 3.8–4.0 ppm) and anomeric protons (δ\delta 5.2–5.5 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 303.10 ([M-H]^-) with characteristic isotopic patterns due to bromine .

Applications in Research and Industry

Chemical Synthesis

The compound’s bromoacetyl group serves as a versatile handle for conjugation reactions. For example:

  • Nanocarrier Development: D-glucitol derivatives are grafted onto polymers to create amphiphilic architectures for drug delivery .

  • Crosslinking Agents: In polymer chemistry, the bromine atom participates in nucleophilic substitutions to form covalent networks .

Analytical Chemistry

As a reference standard in HPLC, D-glucitol 3-(bromoacetate) aids in quantifying related compounds in pharmaceuticals and biologics. Its polarity (-2.14 LogP) ensures elution before more hydrophobic analytes, simplifying peak assignment .

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